molecular formula C9H8BrF2N B2496285 5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine CAS No. 2248364-50-1

5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine

Cat. No.: B2496285
CAS No.: 2248364-50-1
M. Wt: 248.071
InChI Key: CGQBMLWMYXFSGT-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, cyclopropylation, and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

    Cross-Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of biological pathways and the development of chemical probes.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine is unique due to the presence of both a cyclopropyl group and a difluoromethyl group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-3-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N/c10-6-3-7(9(11)12)8(13-4-6)5-1-2-5/h3-5,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQBMLWMYXFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=N2)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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